![molecular formula C22H22Cl3N3O5 B1150008 (3,5-dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B1150008.png)
(3,5-dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-8380 (hydrochloride) is a potent and specific inhibitor of autotaxin, an enzyme that catalyzes the production of lysophosphatidic acid from lysophosphatidylcholine. This compound has shown significant potential in scientific research, particularly in the fields of cancer, arthritis, and multiple sclerosis .
Preparation Methods
The synthesis of PF-8380 (hydrochloride) involves several steps, including the reaction of specific substrates under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts . Industrial production methods typically require stringent quality control measures to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
PF-8380 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
Scientific Research Applications
PF-8380 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of autotaxin and its effects on various biochemical pathways.
Biology: It is used to investigate the role of lysophosphatidic acid in cellular processes such as migration, invasion, and survival.
Medicine: It has potential therapeutic applications in the treatment of inflammatory conditions, including cancer, arthritis, and multiple sclerosis.
Industry: It is used in the development of new drugs and therapeutic agents targeting autotaxin .
Mechanism of Action
PF-8380 (hydrochloride) exerts its effects by inhibiting autotaxin, an enzyme with lysophospholipase D activity. This inhibition prevents the production of lysophosphatidic acid from lysophosphatidylcholine, thereby blocking inflammation-induced lysophosphatidic acid synthesis. The molecular targets and pathways involved include the direct inhibition of autotaxin and the subsequent reduction in lysophosphatidic acid levels .
Comparison with Similar Compounds
PF-8380 (hydrochloride) is unique in its potent and specific inhibition of autotaxin. Similar compounds include:
Properties
Molecular Formula |
C22H22Cl3N3O5 |
|---|---|
Molecular Weight |
514.79 |
IUPAC Name |
(3,5-dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H21Cl2N3O5.ClH/c23-16-9-14(10-17(24)12-16)13-31-22(30)27-7-5-26(6-8-27)4-3-19(28)15-1-2-18-20(11-15)32-21(29)25-18;/h1-2,9-12H,3-8,13H2,(H,25,29);1H |
SMILES |
C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)NC(=O)O3)C(=O)OCC4=CC(=CC(=C4)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



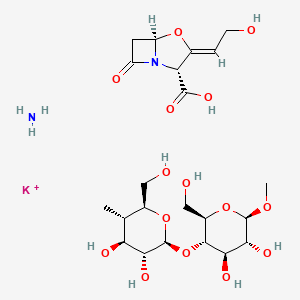
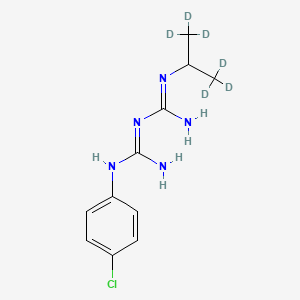
![(1R)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one](/img/structure/B1149942.png)
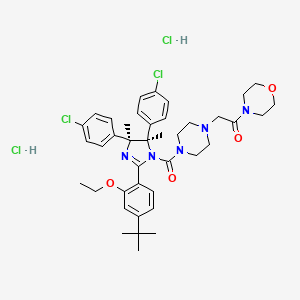
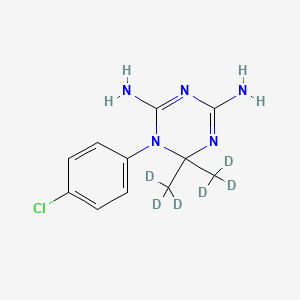
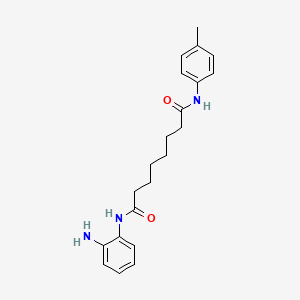
![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;pentahydrochloride](/img/structure/B1149965.png)
